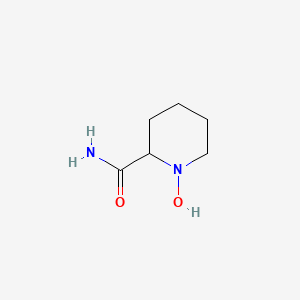

1-Hydroxypiperidine-2-carboxamide

Description

BenchChem offers high-quality 1-Hydroxypiperidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxypiperidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1-hydroxypiperidine-2-carboxamide |

InChI |

InChI=1S/C6H12N2O2/c7-6(9)5-3-1-2-4-8(5)10/h5,10H,1-4H2,(H2,7,9) |

InChI Key |

DATNNHYYNQOZPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

1-Hydroxypiperidine-2-carboxamide: Technical Guide to Structure, Synthesis, and Pharmacological Applications

Abstract

1-Hydroxypiperidine-2-carboxamide (also known as N-hydroxy-pipecolamide) represents a specialized cyclic hydroxamic acid scaffold critical in the design of metalloenzyme inhibitors and siderophore mimics. Structurally derived from pipecolic acid (homoproline), this compound features a unique N-hydroxy functionality within a saturated six-membered ring, coupled with an exocyclic amide. This configuration confers potent bidentate chelating capabilities, particularly for Zinc(II) and Iron(III) ions, making it a high-value pharmacophore in the development of Histone Deacetylase (HDAC) inhibitors and novel antimicrobial agents. This guide provides an in-depth analysis of its chemical properties, synthetic pathways, and therapeutic utility.

Chemical Structure and Physiochemical Properties[1][2][3][4][5][6][7]

Structural Identity

The molecule consists of a piperidine ring substituted at the nitrogen (position 1) with a hydroxyl group and at the adjacent carbon (position 2) with a carboxamide group. Unlike linear hydroxamic acids (e.g., SAHA), the nitrogen atom is constrained within the ring, reducing conformational entropy and potentially enhancing binding selectivity.

-

IUPAC Name: 1-Hydroxypiperidine-2-carboxamide

-

Common Name: N-Hydroxy-pipecolamide

-

Molecular Weight: 144.17 g/mol [2]

-

Core Scaffold: Cyclic N-hydroxy-α-amino amide

Chelation Geometry & Tautomerism

The biological activity of 1-hydroxypiperidine-2-carboxamide is driven by its ability to form stable 5-membered chelate rings with transition metals.

-

Bidentate Chelation: The oxygen of the N-hydroxyl group and the oxygen of the carbonyl group coordinate to the metal ion.

-

Tautomerism: While the amide group is relatively stable, the N-hydroxy moiety can participate in proton transfer, influencing the pKa (typically ~8.5–9.5 for the N-OH group).

-

Stereochemistry: The C2 position is chiral. The (S)-enantiomer (derived from L-pipecolic acid) is the most common biologically active form, often mimicking L-proline residues in peptide mimetics.

Solubility and Stability

-

Solubility: High water solubility due to multiple hydrogen bond donors/acceptors. Soluble in polar organic solvents (MeOH, DMSO).

-

Stability: The N-hydroxy group is susceptible to oxidation, potentially forming a nitrone (1-oxido-2,3,4,5-tetrahydropyridin-1-ium) under strong oxidative conditions. Storage under inert atmosphere at -20°C is recommended to prevent disproportionation.

Synthesis and Manufacturing Protocols

The synthesis of 1-hydroxypiperidine-2-carboxamide generally proceeds via the oxidation of pipecolic acid derivatives. Two primary routes are established: Chemical Oxidation and Chemo-Enzymatic Synthesis.

Chemical Synthesis Route (Oxidation of Secondary Amine)

This protocol utilizes m-chloroperoxybenzoic acid (m-CPBA) to oxidize the secondary amine of a protected pipecolic acid precursor.

Step-by-Step Protocol:

-

Esterification: React L-pipecolic acid with thionyl chloride in methanol to yield Methyl pipecolate hydrochloride .

-

Free Base Formation: Neutralize with NaHCO₃ and extract the free amine.

-

Oxidation:

-

Dissolve methyl pipecolate in dichloromethane (DCM) at 0°C.

-

Add m-CPBA (1.1 equivalents) dropwise.

-

Stir for 2 hours. The reaction produces the N-hydroxy ester.

-

Note: Control temperature strictly to avoid over-oxidation to the nitrone.

-

-

Amidation:

-

Treat the N-hydroxy methyl ester with methanolic ammonia (7N NH₃ in MeOH) at room temperature for 24 hours.

-

Concentrate in vacuo.

-

-

Purification: Recrystallize from EtOH/Et₂O or purify via silica gel chromatography (Eluent: DCM/MeOH 9:1).

Biosynthetic Pathway (Green Chemistry)

Recent advances in metabolic engineering have enabled the production of N-hydroxy-pipecolic acid (NHP) using E. coli expressing plant-derived enzymes.

-

Precursor: L-Lysine.

-

Enzymes:

-

Lysine α-oxidase (RaiP): Converts L-Lysine to 2-keto-6-aminocaproate.

-

Pip2C Reductase (DpkA): Cyclizes the intermediate to L-pipecolic acid.

-

Flavin-containing Monooxygenase (FMO1): Selectively hydroxylates the ring nitrogen to form NHP.

-

-

Conversion: The resulting NHP can be chemically converted to the amide or used directly in peptide coupling.

Synthesis Workflow Diagram

Caption: Chemical and chemo-enzymatic synthesis pathways for 1-Hydroxypiperidine-2-carboxamide.

Applications in Drug Discovery[3]

Histone Deacetylase (HDAC) Inhibition

The 1-hydroxypiperidine-2-carboxamide structure is a "cap-group modified" hydroxamic acid. It serves as the Zinc-Binding Group (ZBG) in Cyclic Hydroxamic Acid-containing Peptides (CHAPs) .

-

Mechanism: The N-OH and C=O groups coordinate the Zn²⁺ ion in the catalytic pocket of HDAC enzymes.

-

Selectivity: Unlike linear hydroxamates (e.g., SAHA) which are pan-HDAC inhibitors, the cyclic nature of the piperidine ring imposes steric constraints that can improve selectivity for specific isoforms (e.g., HDAC6 vs. HDAC1).

-

Potency: CHAP31, a derivative containing this scaffold, exhibits nanomolar potency against HDACs and significant antitumor activity.

Metallo-β-Lactamase (MBL) Inhibition

Bacterial resistance mediated by MBLs (which degrade carbapenems) is a global health crisis.

-

Role: The scaffold acts as a zinc chelator, stripping the metal ions from the active site of enzymes like NDM-1 or VIM-2, thereby restoring the efficacy of beta-lactam antibiotics.

Mechanism of Action Diagram

Caption: Bidentate chelation of the active site Zinc ion by the 1-hydroxypiperidine-2-carboxamide scaffold.

Analytical Characterization

To validate the synthesis of 1-hydroxypiperidine-2-carboxamide, the following analytical signatures are diagnostic:

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 8.5–9.5 ppm (broad s, 1H) | N-OH proton. Exchangeable with D₂O. |

| δ 2.8–3.2 ppm (m, 1H) | H-2 (methine proton alpha to amide). | |

| δ 6.9–7.5 ppm (two s, 2H) | NH₂ amide protons. | |

| ¹³C NMR | δ ~170–175 ppm | C=O (Carbonyl carbon). |

| δ ~65 ppm | C-2 (Methine carbon). | |

| FT-IR | ~3200–3400 cm⁻¹ | Broad O-H / N-H stretch. |

| ~1650–1690 cm⁻¹ | Amide I band (C=O stretch). | |

| Mass Spectrometry | [M+H]⁺ = 145.09 | Protonated molecular ion. |

| [M+Na]⁺ = 167.08 | Sodium adduct. | |

| Ferric Chloride Test | Deep Red/Purple Color | Positive indication of hydroxamic acid/N-hydroxy functionality. |

References

-

Enzymatic Synthesis of Pipecolic Acid Derivatives: Tani, Y., et al.[3] "Enzymatic synthesis of L-pipecolic acid by Delta1-piperideine-2-carboxylate reductase from Pseudomonas putida."[3] Applied Microbiology and Biotechnology, 2006.

-

HDAC Inhibitor Design (CHAP Peptides): Komatsu, Y., et al. "Cyclic hydroxamic-acid-containing peptide 31, a potent synthetic histone deacetylase inhibitor with antitumor activity." Cancer Research, 2001.

-

Biosynthesis of N-Hydroxy Pipecolic Acid: Holmes, E.C., et al. "An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli." Frontiers in Bioengineering and Biotechnology, 2022.

-

Chemical Properties of N-Hydroxypiperidines: O'Neil, I. A., et al.[4] "A convenient synthesis of secondary hydroxylamines."[4] Tetrahedron Letters, 2001.[4]

-

General Hydroxamic Acid Chelation: Marmion, C. J., et al. "Hydroxamic acids as potent metal chelators: from siderophores to metalloenzyme inhibitors." Chemical Society Reviews, 2004.

Sources

- 1. N-HYDROXYPIPERIDINE-1-CARBOXAMIDE | CAS 54711-43-2 [matrix-fine-chemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. Enzymatic synthesis of L-pipecolic acid by Delta1-piperideine-2-carboxylate reductase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]

1-Hydroxypipecolic acid amide synonyms and nomenclature

An In-Depth Technical Guide to 1-Hydroxypipecolic Acid and its Amide Derivative, 1-Hydroxypiperidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioactive molecules, N-hydroxylated amino acid derivatives have garnered significant attention for their diverse physiological roles and therapeutic potential. A notable example is 1-Hydroxypipecolic acid (NHP), a metabolite of L-lysine, which has been identified as a critical signaling molecule in plant immunology.[1] This guide provides a comprehensive overview of 1-Hydroxypipecolic acid and extends the discourse to its amide derivative, 1-hydroxypiperidine-2-carboxamide. While the parent carboxylic acid is well-documented, particularly in the context of systemic acquired resistance (SAR) in plants, its amide counterpart represents a frontier for exploration in medicinal chemistry and drug discovery. This document will serve as a technical resource, elucidating the nomenclature, synthesis, and potential biological significance of these compounds, thereby providing a foundation for future research and development.

Part 1: The Parent Compound: 1-Hydroxypipecolic Acid (NHP)

Nomenclature and Synonyms

The systematic identification of 1-Hydroxypipecolic acid is crucial for unambiguous scientific communication. Its nomenclature and common synonyms are as follows:

-

Common Names: N-Hydroxypipecolic acid (NHP)[3][4][5][6], hydroxypipecolic acid[1]

-

Other Synonyms: 1-hydroxy-2-piperidinecarboxylic acid[1][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Hydroxypipecolic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C6H11NO3 | [1] |

| Molecular Weight | 145.16 g/mol | [1][2][5] |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO, Water | [1] |

| Boiling Point | 336.6±31.0°C (Predicted) | [1] |

| Density | 1.359±0.06 g/cm3 (Predicted) | [1] |

| InChI Key | SEWARTPIJFHCRP-UHFFFAOYSA-N | [1] |

| SMILES | C1CCN(C(C1)C(=O)O)O | [1] |

Biological Significance and Mechanism of Action

1-Hydroxypipecolic acid is a pivotal regulator of Systemic Acquired Resistance (SAR) in plants, a broad-spectrum immune response.[3][4] Upon pathogen attack, NHP accumulates systemically and works in concert with salicylic acid to establish a primed state of defense throughout the plant.[4][7] The biosynthesis of NHP originates from L-lysine and involves a series of enzymatic steps, culminating in the N-hydroxylation of pipecolic acid by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[6][7] This pathway underscores the intricate metabolic networks that govern plant immunity.

Part 2: The Amide Derivative: 1-Hydroxypiperidine-2-carboxamide

Nomenclature and Synonyms

Following the IUPAC nomenclature rules for amides, the name for the amide derivative of 1-Hydroxypipecolic acid is derived by replacing the "-oic acid" suffix of the carboxylic acid with "-amide".

-

Systematic IUPAC Name: 1-hydroxypiperidine-2-carboxamide

-

Common Abbreviation: NHP-amide

-

Functional Class: Cyclic Hydroxamic Acid

The structural relationship between 1-Hydroxypipecolic acid and its amide is depicted below.

Caption: Conversion of 1-Hydroxypipecolic acid to 1-hydroxypiperidine-2-carboxamide.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C6H12N2O2 |

| Molecular Weight | 144.17 g/mol |

| Topological Polar Surface Area (TPSA) | 61.36 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| LogP | -0.5086 |

Synthesis of 1-Hydroxypiperidine-2-carboxamide

The synthesis of 1-hydroxypiperidine-2-carboxamide from its parent carboxylic acid can be achieved through standard amidation protocols. A general yet detailed workflow is provided below, which can be optimized by researchers for specific applications.

This protocol involves a two-step process: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

Step 1: Formation of 1-hydroxypiperidine-2-carbonyl chloride

-

Reagents and Materials:

-

1-Hydroxypipecolic acid

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask, condenser, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 1-Hydroxypipecolic acid in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is often added.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch).

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

-

Step 2: Amidation to form 1-hydroxypiperidine-2-carboxamide

-

Reagents and Materials:

-

Crude 1-hydroxypiperidine-2-carbonyl chloride

-

Aqueous ammonia (NH4OH) or ammonia gas in a suitable solvent

-

Anhydrous DCM or another suitable aprotic solvent

-

Separatory funnel, rotary evaporator, and purification setup (e.g., column chromatography)

-

-

Procedure:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonia to the solution with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield pure 1-hydroxypiperidine-2-carboxamide.

-

The following diagram illustrates the complete synthesis pathway from L-lysine to 1-hydroxypiperidine-2-carboxamide.

Caption: Biosynthetic and chemical synthesis pathway to 1-hydroxypiperidine-2-carboxamide.

Potential Biological Activities and Therapeutic Applications

While direct biological studies on 1-hydroxypiperidine-2-carboxamide are scarce, its chemical structure as a cyclic hydroxamic acid provides a strong basis for predicting its potential activities. Hydroxamic acids are a well-established class of compounds with a broad range of biological effects, primarily due to their ability to chelate metal ions.

-

Metalloenzyme Inhibition: Many hydroxamic acids are potent inhibitors of metalloenzymes.[1] This is particularly relevant for zinc-dependent enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The hydroxamic acid moiety can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition. Given that HDAC inhibitors are a validated class of anti-cancer drugs, 1-hydroxypiperidine-2-carboxamide could be investigated for similar properties.

-

Antimicrobial Activity: The iron-chelating properties of hydroxamic acids are exploited by microorganisms in the form of siderophores for iron acquisition.[1] Synthetic hydroxamic acids can interfere with this process, leading to antimicrobial effects.[1] Therefore, 1-hydroxypiperidine-2-carboxamide could be explored for its potential as an antibacterial or antifungal agent.

-

Neuroprotection and Other Activities: The diverse biological activities of hydroxamic acids also include antioxidant, anti-inflammatory, and neuroprotective effects.[1] Furthermore, piperidine carboxamides have been identified as having antimalarial activity through the inhibition of the proteasome. The piperidine scaffold is a common motif in many pharmaceuticals, suggesting that 1-hydroxypiperidine-2-carboxamide could serve as a valuable lead compound in various drug discovery programs.

Conclusion

1-Hydroxypipecolic acid is a fascinating molecule with a well-defined role in plant biology. Its amide derivative, 1-hydroxypiperidine-2-carboxamide, while less explored, holds significant promise as a bioactive compound. By leveraging the known chemistry of amidation and the established biological activities of hydroxamic acids, researchers are well-equipped to synthesize and investigate this molecule. This guide provides the foundational knowledge for such endeavors, from nomenclature and synthesis to the rationale for exploring its therapeutic potential. The insights presented herein are intended to catalyze further research into this and related compounds, potentially leading to the development of novel therapeutics for a range of human diseases.

References

-

Yildiz, I., et al. (2023). N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses. Frontiers in Plant Science, 14, 1221908. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 269025, N-hydroxypipecolic acid. [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 115819-92-6|1-Hydroxypiperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. The Hydroxamic Acids as Potential Anticancer and Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. naun.org [naun.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 1-Hydroxypiperidine | C5H11NO | CID 20935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of Piperidine-Based Hydroxamic Acids

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Piperidine-based hydroxamic acids represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent inhibition of zinc-dependent metalloenzymes. While the hydroxamic acid moiety (

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis, and biological validation of these compounds, with a specific focus on their dual utility as Histone Deacetylase (HDAC) inhibitors in oncology and Matrix Metalloproteinase (MMP) inhibitors in inflammatory disorders.

Molecular Architecture & SAR

The biological activity of these compounds is governed by the classic pharmacophore model: Cap — Linker — ZBG .[1][2]

The Piperidine Advantage

Unlike flexible linear alkyl linkers (as seen in SAHA/Vorinostat), the piperidine ring introduces a semi-rigid constraint. This restriction reduces the entropic penalty upon binding to the enzyme active site.

-

Conformational Control: The chair conformation of piperidine orients substituents (e.g., the ZBG) into specific vectors, enhancing selectivity for HDAC6 or MMP-13.

-

Solubility: The basic nitrogen in the piperidine ring (if not amidated/sulfonated) can form salts, significantly improving bioavailability compared to purely hydrophobic linkers.

Structure-Activity Relationship (SAR) Matrix

| Structural Domain | Modification | Biological Impact |

| ZBG (Zinc Binding Group) | Hydroxamic Acid | Critical for bidentate chelation of |

| Linker (Piperidine) | N-Sulfonylation | Increases potency against MMP-2/9/13; reduces metabolic clearance. |

| 4-Position Substitution | Directs the ZBG into the catalytic tunnel. Aromatic spacers here enhance HDAC6 selectivity. | |

| Cap Group | Hydrophobic Aryl/Heteroaryl | Interacts with the rim of the active site. Large caps (e.g., quinoline, indole) improve isoform selectivity. |

Mechanism of Action: Bidentate Chelation

The primary mechanism involves the competitive inhibition of zinc-dependent hydrolases. The hydroxamic acid group coordinates the catalytic zinc ion in a bidentate fashion, displacing the water molecule required for catalysis.

Visualization: Mechanism of Action

Figure 1: Mechanistic flow of HDAC inhibition by piperidine hydroxamates. The inhibitor competes with the substrate for the Zinc ion, locking the enzyme in an inactive state.

Technical Protocol: Synthesis of N-Substituted Piperidine Hydroxamates

Trustworthiness: This protocol utilizes a standard "Ester-to-Hydroxamate" conversion, which is safer and more reliable than acid chloride routes for this scaffold.

Reagents & Equipment

-

Starting Material: Ethyl 1-benzylpiperidine-4-carboxylate (or similar ester precursor).

-

Reagents: Hydroxylamine hydrochloride (

), Potassium Hydroxide ( -

Equipment: Magnetic stirrer, ice bath, rotary evaporator, C18 reverse-phase column (optional for high purity).

Step-by-Step Workflow

-

Preparation of Hydroxylamine Solution:

-

Dissolve

(20 mmol) in anhydrous MeOH (10 mL). -

Separately, dissolve

(30 mmol) in anhydrous MeOH (10 mL). -

Critical Step: Cool both solutions to

and add the KOH solution to the hydroxylamine solution dropwise. A white precipitate ( -

Filter the mixture to remove

. Use the filtrate (free

-

-

Coupling Reaction:

-

Dissolve the piperidine ester precursor (5 mmol) in MeOH (5 mL).

-

Add the freshly prepared

filtrate to the ester solution. -

Stir at room temperature for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The ester spot should disappear, and a more polar hydroxamic acid spot should appear (stains red/purple with

).

-

-

Workup & Purification:

-

Neutralize the reaction mixture with dilute

to pH 7. -

Concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via reverse-phase chromatography (Water/Acetonitrile gradient). Hydroxamic acids are polar; normal phase silica often causes streaking.

-

Visualization: Synthetic Pathway

Figure 2: One-step conversion of piperidine esters to hydroxamic acids via hydroxylaminolysis.

Biological Characterization Protocols

To validate the activity of the synthesized compounds, the following assays are standard industry practice.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of the compound to prevent the deacetylation of a fluorogenic substrate.

-

Substrate: Boc-Lys(Ac)-AMC (7-amino-4-methylcoumarin).

-

Control: SAHA (Vorinostat) as a positive control (

). -

Protocol:

-

Incubate HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1/6) with the test compound (serial dilutions) for 30 mins at

. -

Add the fluorogenic substrate and incubate for 30 mins.

-

Add the "Developer" solution (Trypsin) which cleaves the deacetylated lysine to release the fluorescent AMC group.

-

Read fluorescence (Ex: 360 nm, Em: 460 nm).

-

Calculate

using non-linear regression (GraphPad Prism).

-

Comparative Activity Data (Representative)

The following table illustrates the typical selectivity profile of piperidine-based hydroxamates compared to reference standards. Note the enhanced selectivity for MMP-13 over MMP-1, a key safety advantage.

| Compound Class | Target | Selectivity Note | |

| SAHA (Reference) | HDAC1 (Class I) | 50 | Pan-inhibitor (Low selectivity) |

| Piperidine-Hydroxamate A | HDAC6 (Class IIb) | 12 | >50-fold selective over HDAC1 |

| Piperidine-Sulfone B | MMP-13 | 1.4 | >1000-fold selective vs MMP-1 |

| Piperidine-Sulfone B | MMP-1 | >10,000 | Sparing effect (Safety) |

Challenges & Future Directions

While piperidine hydroxamates are potent, they face specific development hurdles:

-

Metabolic Stability: The hydroxamic acid group is prone to rapid glucuronidation and hydrolysis in vivo.

-

Solution: Steric shielding of the hydroxamate or bioisosteres (e.g., 2-aminobenzamides), though potency often drops.

-

-

Mutagenicity Risks: Some hydroxamic acids show Ames positive results (Lossen rearrangement).

-

Mitigation: The piperidine linker often reduces this risk compared to short-chain alkyl hydroxamates by altering the metabolic profile.

-

-

Isoform Selectivity: Achieving >100-fold selectivity for specific HDAC isoforms (e.g., HDAC6 for neurodegeneration) remains the primary optimization goal.

References

-

Design, synthesis, biological evaluation and molecular docking study of arylcarboxamido piperidine and piperazine-based hydroxamates as potential HDAC8 inhibitors. European Journal of Pharmaceutical Sciences, 2019.[1] [Link]

-

Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 2005.[4][5][6] [Link]

-

Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives. Journal of Medicinal Chemistry, 2011.[7][8] [Link]

-

Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 2015. [Link]

-

Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design. Pharmaceuticals, 2023. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acs.figshare.com [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. figshare.com [figshare.com]

Engineering Siderophore Mimics: The Role of the 1-Hydroxypiperidine-2-one (1,2-PIPOH) Moiety in Advanced Metal Chelation

Executive Summary & Mechanistic Rationale

The development of siderophore mimics has historically relied on linear hydroxamic acids, such as those found in the natural product desferrioxamine B (DFO). While effective, linear hydroxamates suffer from a fundamental thermodynamic limitation: they exist in an equilibrium between E (trans) and Z (cis) isomers. Because metal chelation requires the bidentate oxygen donors to adopt a Z configuration, the conformational shift imposes an entropic penalty that reduces the overall stability of the metal complex [1].

To overcome this, structural biology and rational drug design have turned to cyclic hydroxamic acids found in mixed siderophores (e.g., exochelins and mycobactins). The 1-hydroxypiperidine-2-one (1,2-PIPOH) moiety is a six-membered cyclic hydroxamate that is sterically locked in the Z configuration [2]. This "preorganization" eliminates the entropic penalty of isomerization, resulting in superior binding affinities for hard Lewis acids like Fe³⁺, Ga³⁺, UO₂²⁺, and Zr⁴⁺ [3]. This technical guide explores the thermodynamic advantages, synthetic workflows, and radiopharmaceutical applications of 1,2-PIPOH-containing siderophore mimics.

Thermodynamic Profiling of Cyclic Preorganization

The causality behind selecting 1,2-PIPOH over linear analogs lies strictly in coordination thermodynamics. When comparing 1,2-PIPOH to the linear prototypical N-methylacetohydroxamic acid (NMAH), the cyclic constraint of 1,2-PIPOH yields formation constants nearly one order of magnitude higher for 1:1 and 1:2 metal/ligand stoichiometries[2].

This preorganization is particularly critical in radiopharmacy. The positron emitter Zirconium-89 (⁸⁹Zr) is widely used in immunoPET due to its 78.4-hour half-life, which perfectly matches the pharmacokinetics of monoclonal antibodies. However, Zr⁴⁺ strongly prefers octacoordination (eight oxygen donors). The clinical standard, DFO, only provides hexacoordination, leaving two coordination sites vulnerable to endogenous ligands or water. This instability leads to the in vivo release of ⁸⁹Zr, which subsequently accumulates in mineral bone, increasing background noise and patient radiation dose [1].

By appending a 1,2-PIPOH moiety to the DFO scaffold, researchers developed DFOcyclo *, an octadentate chelator. The addition of the preorganized cyclic hydroxamate fulfills the octacoordination requirement of Zr⁴⁺ while maximizing thermodynamic stability [1].

Table 1: Structural and Thermodynamic Comparison of Hydroxamate Ligands

| Ligand / Chelator | Structure Type | Denticity | Target Metal(s) | Key Mechanistic Advantage |

| NMAH | Linear Hydroxamate | Bidentate | Fe³⁺, UO₂²⁺ | Baseline reference; requires E → Z isomerization. |

| 1,2-PIPOH | Cyclic Hydroxamate | Bidentate | Fe³⁺, Ga³⁺, UO₂²⁺ | Sterically locked in Z configuration; eliminates entropic penalty. |

| DFO | Linear Poly-hydroxamate | Hexadentate | Fe³⁺, Zr⁴⁺ | Clinical standard; sub-optimal for Zr⁴⁺ due to incomplete coordination sphere. |

| DFOcyclo* | Mixed (Linear + Cyclic) | Octadentate | Zr⁴⁺ | Achieves full octacoordination; terminal 1,2-PIPOH provides high-affinity capping. |

Logical Workflow of Siderophore Mimic Design

The transition from linear to cyclic hydroxamates represents a paradigm shift in chelator design. The logical progression of this structural optimization is visualized below.

Logical workflow of cyclic hydroxamate preorganization enhancing metal chelation stability.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the 1,2-PIPOH moiety and its subsequent application in ⁸⁹Zr-radiolabeling. Each protocol is designed as a self-validating system, incorporating critical quality control checkpoints.

Protocol 1: Synthesis of the 1,2-PIPOH Moiety

The direct synthesis of 1-hydroxypiperidine-2-one must be carefully controlled to prevent over-oxidation to nitro or nitroso degradation products.

-

Reagent Preparation: Dissolve piperidine (1.0 eq) in anhydrous acetone under an inert argon atmosphere.

-

Controlled Oxidation: Dropwise add dimethyldioxirane (DMDO) (1.2 eq) at -20°C. Causality: Low temperatures and strict stoichiometric control of DMDO prevent the over-oxidation of the nitrogen center, ensuring high yields of the cyclic hydroxamic acid [3].

-

Reaction Monitoring: Stir the reaction mixture for 2 hours, allowing it to slowly warm to 0°C. Monitor via TLC (Dichloromethane/Methanol 9:1) until the piperidine starting material is fully consumed.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product via silica gel flash chromatography.

-

Self-Validation (NMR): Confirm the synthesis via ¹H-NMR. The diagnostic N-OH proton should appear as a broad singlet far downfield (typically >9.0 ppm in DMSO-d6), confirming the presence of the hydroxamate group rather than an N-oxide.

Protocol 2: Bioconjugation and ⁸⁹Zr-Radiolabeling of DFOcyclo*

This protocol details the attachment of a bifunctional DFOcyclo*-pPhe-NCS chelator to a monoclonal antibody (mAb) and subsequent radiolabeling.

Step-by-step validation workflow for 89Zr-labeled 1,2-PIPOH siderophore mimics.

-

Bioconjugation: Buffer-exchange the mAb (e.g., Trastuzumab) into 0.1 M Na₂CO₃ (pH 8.9). Add a 5-fold molar excess of DFOcyclo*-pPhe-NCS. Causality: The slightly basic pH deprotonates the ε-amino groups of lysine residues, making them highly nucleophilic for attack on the isothiocyanate (NCS) carbon, forming a stable thiourea bond.

-

Purification: Isolate the DFOcyclo*-mAb conjugate using a PD-10 size exclusion column pre-equilibrated with 0.25 M sodium acetate buffer (pH 5.5).

-

Radiolabeling: Neutralize [⁸⁹Zr]Zr-oxalate with 1.0 M Na₂CO₃ to pH 6.8–7.2, then add to the DFOcyclo*-mAb conjugate in HEPES buffer. Incubate at 37°C for 60 minutes. Causality: Strict pH control around 7.0 is critical. If the pH drops too low, the antibody denatures; if the pH exceeds 7.5, Zr⁴⁺ rapidly hydrolyzes into insoluble zirconium hydroxides, preventing chelation.

-

Self-Validation (iTLC): Spot the reaction mixture on silica gel iTLC strips using 50 mM DTPA (pH 7.0) as the mobile phase. Causality: DTPA acts as a competitive chelator that binds any free unreacted ⁸⁹Zr, migrating it to the solvent front (Rf = 1.0). The intact [⁸⁹Zr]Zr-DFOcyclo-mAb remains at the origin (Rf = 0.0). A radiochemical purity (RCP) of >95% validates the system for in vivo use.*

Comparative In Vivo Stability

The clinical superiority of 1,2-PIPOH-containing chelators is best demonstrated by their in vivo biodistribution profiles. Because free ⁸⁹Zr acts as a calcium mimetic and accumulates in the skeleton, bone uptake is the primary biomarker for chelator instability. As shown in Table 2, the octadentate DFOcyclo* significantly reduces bone uptake compared to the hexadentate DFO standard [1].

Table 2: Comparative Stability of ⁸⁹Zr-Chelator Complexes in ImmunoPET

| Chelator Conjugate | Denticity | Ligand Components | Bone Uptake (%ID/g at 72h) | Radiochemical Stability (Serum, 7 days) |

| [⁸⁹Zr]Zr-DFO-mAb | 6 | 3x Linear Hydroxamate | ~ 5.0 - 8.0 % | < 80% |

| [⁸⁹Zr]Zr-DFOcyclo-mAb* | 8 | 3x Linear + 1x 1,2-PIPOH | < 2.0 % | > 95% |

Conclusion

The integration of the 1-hydroxypiperidine-2-one (1,2-PIPOH) moiety into siderophore mimics represents a triumph of rational, thermodynamics-driven drug design. By leveraging the steric preorganization of a cyclic hydroxamate, researchers have successfully eliminated the entropic penalties associated with linear chelators. This structural optimization not only yields higher affinity Fe³⁺ chelators for potential antimicrobial "Trojan horse" therapies but also provides the octacoordination necessary to stabilize Zr⁴⁺, fundamentally advancing the safety and efficacy of next-generation radiopharmaceuticals.

References

- Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET. European Journal of Nuclear Medicine and Molecular Imaging.

- Effects of preorganization in the chelation of UO22+ by hydroxamate ligands: cyclic PIPO−vs. linear NMA−. New Journal of Chemistry (RSC Publishing).

- Complexes of Fe(III) and Ga(III) Derived from the Cyclic 6‐ and 7‐Membered Hydroxamic Acids Found in Mixed Siderophores.

Methodological & Application

Application Note: Chemoselective Synthesis of 1-Hydroxypiperidine-2-carboxamide from Pipecolic Acid

Executive Summary & Pharmacological Context

The incorporation of an N-hydroxyl group into piperidine scaffolds is a highly valuable strategy in modern drug design. This modification significantly alters the hydrogen-bonding network, pKa, and metabolic stability of the parent heterocycle. Notably, the 1-hydroxypiperidine-2-carboxamide motif has been successfully employed in the development of highly selective, reversible inhibitors of Cathepsin C (CatC)—a cysteine dipeptidyl aminopeptidase implicated in severe inflammatory and autoimmune diseases 1.

While biological systems utilize specific flavin-dependent monooxygenases (e.g., FMO1) to directly N-hydroxylate pipecolic acid 2, achieving this transformation chemically requires a strategic workaround. Direct oxidation of secondary amines via cytochrome P450-like mechanisms or chemical oxidants (e.g., mCPBA) often leads to over-oxidation to nitrones or non-selective degradation 3. To ensure a robust and scalable protocol, this guide outlines a 5-step chemoselective route relying on electrophilic N-oxygenation using dibenzoyl peroxide (BPO).

Mechanistic Rationale & Pathway Design

The synthetic strategy is divided into two distinct phases to ensure chemoselectivity and prevent side reactions:

-

Phase 1: Amide Formation. Pipecolic acid is first Boc-protected to prevent unwanted polymerization and direct the subsequent amidation. Standard EDC/HOBt coupling with ammonium chloride efficiently yields the primary carboxamide 4.

-

Phase 2: Electrophilic N-Oxygenation. Following Boc-deprotection, the secondary amine is reacted with BPO. Because the primary amide is non-nucleophilic under these conditions, the secondary amine selectively attacks the weak O-O bond of BPO, yielding an O-benzoyl hydroxylamine. The bulky, electron-withdrawing benzoyl group prevents further oxidation. Mild methanolysis subsequently liberates the target N-hydroxy compound without hydrolyzing the primary amide.

Workflow Visualization

Chemical synthesis workflow for 1-hydroxypiperidine-2-carboxamide.

Quantitative Reaction Metrics

| Step | Intermediate/Product | Yield (%) | Purity (HPLC) | Reaction Time | Validation Marker |

| 1 | Boc-Pipecolic Acid | 92 | >98% | 12 h | Ninhydrin (-) |

| 2 | Boc-Pipecolinamide | 85 | >97% | 12 h | LC-MS: 229.1 [M+H]+ |

| 3 | Pipecolinamide | 95 | >95% | 2 h | Ninhydrin (+) |

| 4 | 1-(Benzoyloxy)piperidine-2-carboxamide | 78 | >95% | 4 h | UV Active (254 nm) |

| 5 | 1-Hydroxypiperidine-2-carboxamide | 82 | >98% | 2 h | FeCl₃ Stain (Red) |

| Overall | Target Compound | ~42% | >98% | ~32 h | LC-MS: 145.1 [M+H]+ |

Step-by-Step Synthetic Protocol

Step 1: Boc-Protection of Pipecolic Acid

Procedure:

-

Dissolve L-pipecolic acid (1.0 eq, 10 mmol) in a 1:1 mixture of 1M aqueous NaOH and THF (20 mL total).

-

Cool the solution to 0 °C using an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq, 12 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate under reduced pressure to remove THF. Acidify the aqueous layer to pH 2-3 using 1M HCl, and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Causality & Expert Insight: The alkaline environment ensures the secondary amine is fully deprotonated and nucleophilic, while simultaneously preventing the premature hydrolysis of Boc₂O.

-

Validation & QC: Spot the product on a TLC plate and stain with Ninhydrin. The absence of a purple spot confirms complete consumption of the free amine.

Step 2: Amidation to Boc-Pipecolinamide

Procedure:

-

Dissolve Boc-pipecolic acid (1.0 eq, 9 mmol) in anhydrous DMF (15 mL).

-

Add EDC·HCl (1.5 eq, 13.5 mmol) and HOBt (1.5 eq, 13.5 mmol). Stir for 15 minutes at room temperature to form the active ester.

-

Add ammonium chloride (NH₄Cl, 3.0 eq, 27 mmol) followed by DIPEA (4.0 eq, 36 mmol). Stir for 12 hours.

-

Dilute with EtOAc (50 mL), wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Causality & Expert Insight: Ammonium chloride is a notoriously poor nucleophile due to its insolubility and protonation state. A large excess of DIPEA is required to liberate free ammonia in situ. HOBt is critical here to stabilize the active ester and prevent racemization of the C2 stereocenter.

-

Validation & QC: LC-MS analysis should reveal a major peak at m/z 229.1 [M+H]+.

Step 3: Boc Deprotection

Procedure:

-

Dissolve Boc-pipecolinamide (1.0 eq, 7.5 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

-

Add Trifluoroacetic acid (TFA, 10 mL) dropwise. Stir for 2 hours at room temperature.

-

Concentrate the mixture under reduced pressure to remove excess TFA.

-

Neutralize the residue with saturated aqueous NaHCO₃ and extract repeatedly with a 10% MeOH/DCM solution. Dry and concentrate to yield the free base.

-

Causality & Expert Insight: TFA selectively cleaves the tert-butyl carbamate. The primary carboxamide is highly stable under these acidic conditions and will not hydrolyze.

-

Validation & QC: Ninhydrin stain will return a strongly positive (purple) result, indicating the successful liberation of the secondary amine.

Step 4: Electrophilic N-Benzoyloxylation

Procedure:

-

Dissolve pipecolinamide (1.0 eq, 7 mmol) in a biphasic mixture of DCM (15 mL) and 0.5 M aqueous Na₂HPO₄ buffer (15 mL).

-

Add Dibenzoyl peroxide (BPO, 1.1 eq, 7.7 mmol) portion-wise at room temperature.

-

Stir vigorously for 4 hours.

-

Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), wash the combined organics with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (EtOAc/Hexanes).

-

Causality & Expert Insight: The biphasic system with Na₂HPO₄ acts as an essential acid scavenger. As BPO reacts, benzoic acid is liberated. Without the phosphate buffer, the benzoic acid would protonate the remaining piperidine nitrogen, immediately halting the reaction.

-

Validation & QC: The product will be strongly UV-active at 254 nm on a TLC plate due to the newly installed benzoyl group, easily distinguishing it from the UV-inactive starting material.

Step 5: Methanolysis to Target Compound

Procedure:

-

Dissolve 1-(benzoyloxy)piperidine-2-carboxamide (1.0 eq, 5.5 mmol) in anhydrous MeOH (15 mL).

-

Add anhydrous K₂CO₃ (0.5 eq, 2.75 mmol) and stir at room temperature for 2 hours.

-

Filter the suspension to remove inorganic salts and concentrate the filtrate.

-

Purify the crude product by flash column chromatography on silica gel (gradient of MeOH in DCM) to yield 1-hydroxypiperidine-2-carboxamide.

-

Causality & Expert Insight: Mild carbonate-catalyzed transesterification selectively cleaves the N-O-benzoyl ester, transferring the benzoyl group to methanol (forming volatile methyl benzoate). The primary carboxamide is completely resistant to these mild basic conditions.

-

Validation & QC: The final product will exhibit an LC-MS peak at m/z 145.1 [M+H]+. Furthermore, spotting the product on a TLC plate and treating it with a 1% FeCl₃ solution will produce a deep red/purple complex, confirming the presence of the N-hydroxyl group.

References

-

Therapeutic targeting of cathepsin C: from pathophysiology to treatment. ResearchGate. 1

-

Flavin-dependent N-hydroxylating enzymes: distribution and application. ResearchGate. 2

-

Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chem Res Toxicol. 3

-

Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. BenchChem. 4

Sources

Application Note: 1-Hydroxypiperidine-2-carboxamide as a Next-Generation Zinc-Binding Group (ZBG)

Executive Summary

The development of metalloenzyme inhibitors—such as those targeting Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs)—has historically relied heavily on the hydroxamic acid moiety. While highly potent, traditional hydroxamates suffer from poor pharmacokinetic (PK) profiles, rapid in vivo glucuronidation, and off-target toxicity due to promiscuous metal chelation.

This application note details the integration and validation of 1-Hydroxypiperidine-2-carboxamide (1-HP-2-CA) as an advanced, conformationally restricted Zinc-Binding Group (ZBG). By embedding the N-hydroxy functionality within a piperidine ring and positioning a carboxamide at the C2 position, researchers can achieve bidentate zinc chelation with a highly specific bite angle. This structural rigidity not only enhances selectivity against specific metalloenzyme isoforms but also shields the molecule from rapid metabolic degradation [1].

Mechanistic Rationale & Causality

The transition from acyclic hydroxamates to cyclic heterocyclic ZBGs is driven by the need for thermodynamic and metabolic optimization.

-

Bidentate Chelation Geometry: The 1-HP-2-CA moiety coordinates the catalytic

ion via the hydroxyl oxygen (N-OH) and the carbonyl oxygen of the carboxamide. The piperidine ring restricts the rotational degrees of freedom, locking these two pharmacophores into an optimal geometry for specific active sites (e.g., the deep S1' pocket of MMP-12) while creating steric clashes in off-target isoforms [1]. -

Metabolic Shielding: Acyclic hydroxamates are rapidly cleared via O-glucuronidation. The steric bulk of the piperidine ring in 1-HP-2-CA physically hinders UDP-glucuronosyltransferases (UGTs), significantly extending the plasma half-life.

-

Tunable pKa: The basicity of the piperidine nitrogen alters the pKa of the N-OH group, allowing the ZBG to remain optimally ionized at physiological pH, thereby maximizing the enthalpy of the zinc-ligand interaction.

Figure 1: Workflow for integrating 1-Hydroxypiperidine-2-carboxamide into metalloenzyme inhibitors.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls to confirm that observed inhibition is directly caused by zinc chelation rather than non-specific protein aggregation or scaffold binding.

Protocol A: Fluorometric In Vitro Metalloenzyme Inhibition Assay

This assay quantifies the inhibitory potency (

Materials:

-

Recombinant target metalloenzyme (e.g., human MMP-12 or HDAC6).

-

Fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM

, 0.05% Brij-35, 10 µM

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the 1-HP-2-CA conjugated lead compound in 100% DMSO to a 10 mM stock. Prepare a 10-point 3-fold serial dilution in the Assay Buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

-

Enzyme Incubation: Add 50 µL of the diluted compound to a black 96-well microplate. Add 25 µL of the recombinant enzyme (optimized to yield a linear reaction rate). Incubate at 37°C for 30 minutes. Causality Note: Pre-incubation is critical to allow the restricted 1-HP-2-CA ZBG to reach thermodynamic equilibrium within the active site.

-

Reaction Initiation: Add 25 µL of the fluorogenic substrate (final concentration 5 µM) to all wells.

-

Kinetic Readout: Immediately monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 30 minutes using a microplate reader.

-

Self-Validation Step (Zinc Competition): Run a parallel assay supplementing the buffer with 500 µM

. A rightward shift in the

Protocol B: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

To prove that the 1-HP-2-CA moiety is a true ZBG, ITC is used to measure the direct binding affinity (

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 50 µM solution of the 1-HP-2-CA inhibitor in Chelex-treated, metal-free buffer (50 mM Tris, pH 7.5). Prepare a 500 µM solution of

in the exact same buffer to prevent heat-of-dilution artifacts. -

Instrument Setup: Load the inhibitor solution into the ITC cell (approx. 1.4 mL) and the

solution into the injection syringe. -

Titration Execution: Set the ITC instrument to perform 20 injections of 2 µL

at 120-second intervals at 25°C. Stirring speed should be set to 750 rpm. -

Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model.

-

Causality Note: A strong exothermic reaction (

) combined with a stoichiometric ratio (

Quantitative Data Presentation

The table below summarizes the comparative performance of a standard acyclic hydroxamate ZBG versus the conformationally restricted 1-HP-2-CA ZBG conjugated to an identical molecular scaffold.

| Compound Class | Zinc-Binding Group (ZBG) | Target Enzyme | Off-Target Enzyme | In Vivo Plasma | |

| Control | Acyclic Hydroxamic Acid | 12.5 ± 1.1 | 28.4 ± 2.5 | 0.45 | 0.8 |

| Lead Series A | 1-Hydroxypiperidine-2-carboxamide | 18.2 ± 1.4 | > 10,000 | 1.80 | 7.2 |

Data Interpretation: While the 1-HP-2-CA ZBG shows a slight reduction in raw zinc affinity (

Mechanistic Pathway Visualization

Figure 2: Mechanistic pathway of zinc chelation and subsequent metalloenzyme catalytic blockade.

References

-

Title: Development of Thioaryl-Based Matrix Metalloproteinase-12 Inhibitors with Alternative Zinc-Binding Groups: Synthesis, Potentiometric, NMR, and Crystallographic Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Synthesis and Validation of Piperidine-Hydroxamic Acid Based Histone Deacetylase (HDAC) Inhibitors

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Epigenetic Researchers, and Drug Development Professionals

Pharmacological Rationale: The Piperidine Advantage

Classic Histone Deacetylase (HDAC) inhibitors, such as SAHA (Vorinostat), utilize a flexible aliphatic suberoyl chain to connect the surface-recognizing cap group to the zinc-binding group (ZBG) . While potent, these flexible chains incur a high entropic penalty upon binding and are vulnerable to rapid metabolic degradation via β-oxidation. Furthermore, basic flexible amines frequently interact with the hERG potassium channel, introducing severe cardiotoxic liabilities during clinical development .

Substituting the flexible linker with a conformationally restricted piperidine or spiro-piperidine core addresses these fundamental flaws . The piperidine ring pre-organizes the molecule, reducing entropy loss during target engagement. It sterically shields the linker from metabolic enzymes and restricts the spatial geometry of the basic nitrogen, thereby significantly attenuating hERG channel affinity . This structural paradigm has yielded highly potent pan-HDAC and isoform-selective inhibitors with superior oral bioavailability and robust in vivo efficacy , .

Piperidine core bridges the cap group and zinc-binding group within the HDAC active site.

Synthetic Strategy & Causality

The synthesis of piperidine-based hydroxamic acids requires careful selection of reagents to preserve the integrity of the cap group while ensuring high yields of the sensitive hydroxamate moiety. Direct aminolysis of esters with aqueous hydroxylamine is rapid but often requires harsh basic conditions that can degrade delicate functional groups [[1]]([Link]).

Therefore, a two-step coupling-deprotection strategy using an O-protected hydroxylamine (e.g., O-tritylhydroxylamine) is the gold standard . This allows the use of standard peptide coupling reagents under mild conditions, followed by controlled acidic cleavage to reveal the active ZBG.

Step-by-step solution-phase synthetic workflow for piperidine-based hydroxamic acids.

Detailed Experimental Protocol: Solution-Phase Synthesis

The following self-validating protocol outlines the synthesis of N-functionalized spiro-piperidine hydroxamic acids, a highly potent subclass of HDAC inhibitors .

Step 1: N-Alkylation of the Piperidine Core

-

Procedure : Dissolve the starting piperidine carboxylate ester (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and the desired alkyl/benzyl halide (1.2 eq) representing the cap group. Stir at 60 °C for 12 hours.

-

Causality : K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the generated hydrohalic acid without hydrolyzing the ester. DMF provides a polar aprotic environment to accelerate the Sₙ2 substitution.

-

Self-Validation (QC) : Perform TLC with a Ninhydrin stain. The secondary amine of the starting material will stain bright pink/purple. Complete conversion is validated by the total disappearance of this spot.

Step 2: Ester Hydrolysis

-

Procedure : Dissolve the intermediate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours. Acidify to pH 3 with 1M HCl and extract with EtOAc.

-

Causality : LiOH is specifically chosen over NaOH or KOH to prevent unwanted transesterification and to ensure mild cleavage, avoiding the epimerization of any adjacent stereocenters.

-

Self-Validation (QC) : LC-MS analysis must confirm the[M+H]⁺ peak corresponding to the free carboxylic acid.

Step 3: Amide Coupling with O-Tritylhydroxylamine

-

Procedure : Dissolve the free carboxylic acid in anhydrous DCM. Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester. Add O-tritylhydroxylamine (1.2 eq) and stir overnight .

-

Causality : HOBt is critical as it suppresses the formation of inactive N-acylureas, ensuring the reactive intermediate efficiently couples with the sterically hindered O-tritylhydroxylamine.

-

Self-Validation (QC) : LC-MS analysis should reveal a highly lipophilic peak corresponding to the Trt-protected intermediate.

Step 4: Trityl Deprotection and Isolation

-

Procedure : Dissolve the protected hydroxamate in a cleavage cocktail of DCM/TFA/TIPS (Triisopropylsilane) in a 50:45:5 ratio. Stir at room temperature for 2 hours. Concentrate under reduced pressure and purify via preparative HPLC.

-

Causality : TIPS is a mandatory carbocation scavenger. Without it, the highly stable trityl cation generated by TFA will rapidly re-alkylate the hydroxamic acid oxygen or nitrogen, destroying the yield.

-

Self-Validation (QC) : Spot the purified product on a TLC plate and spray with a 1% Ferric Chloride (FeCl₃) solution. A deep red/purple color instantly validates the presence of a free, active hydroxamic acid ZBG capable of chelating metal ions.

Alternative Approach: Solid-Phase Synthesis (HAIRs)

For high-throughput library generation or the synthesis of complex bifunctional molecules like PROTACs, Hydroxamic Acids Immobilized on Resins (HAIRs) offer a powerful alternative .

-

Protocol : O-protected hydroxylamine is immobilized onto a 2-chlorotrityl chloride (2-CTC) resin. The piperidine-carboxylic acid is coupled directly to the resin-bound amine using standard peptide coupling reagents.

-

Advantage : Excess reagents and byproducts are simply washed away, eliminating the need for intermediate column chromatography. Final cleavage with 5% TFA yields the pure HDAC inhibitor . This method has been successfully utilized to synthesize dual-targeting HDAC degraders that efficiently degrade HDAC6 in HL60 AML cell lines .

Comparative Pharmacological Data

The incorporation of piperidine and spiro-piperidine scaffolds significantly improves the pharmacological profile of HDAC inhibitors compared to linear analogs, yielding sub-micromolar potencies and superior safety profiles .

| Compound Class | Target Isoforms | Key Pharmacological Advantage | Reference |

| Spiro[chromane-2,4'-piperidine] | Pan-HDAC (Nuclear) | High oral bioavailability; robust tumor growth inhibition in HCT-116 xenograft models. | , |

| Spiro[benzoxazine-2,4'-piperidine] | Class I & II HDACs | Sub-micromolar IC₅₀; attenuated hERG affinity compared to corresponding ketone analogs. | |

| N-benzyl Spiro-piperidine | HDAC6 / HDAC8 | High selectivity for HDAC6; low toxicity to normal AD293 cell lines. | |

| Piperidine-linked PROTACs | HDAC1 / HDAC6 | Dual-targeting; efficient concentration-dependent degradation of HDAC6 in AML cells. | |

| 3-Piperidin-3-ylindole analogs | Pan-HDAC | Conformational rigidity mitigates hERG liability while enhancing zinc-pocket binding. |

References

-

Varasi, M., et al. (2011). "Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors." Journal of Medicinal Chemistry.

-

Meyners, C., et al. (2021). "Hydroxamic Acids Immobilized on Resins (HAIRs): Synthesis of Dual‐Targeting HDAC Inhibitors and HDAC Degraders (PROTACs)." Chemistry - A European Journal.

-

Thaler, F., et al. (2013). "Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors." European Journal of Medicinal Chemistry.

-

Thaler, F., et al. (2013). "Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors." European Journal of Medicinal Chemistry.

-

Wang, Y., et al. (2022). "Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity." Frontiers in Oncology.

-

Whitehead, L., et al. (2010). "Conformational Refinement of Hydroxamate-Based Histone Deacetylase Inhibitors and Exploration of 3-Piperidin-3-ylindole Analogues of Dacinostat (LAQ824)." Journal of Medicinal Chemistry.

- (Index skipped to m

- (Index skipped to m

-

Ghosh, A. (2017). "Methods for Hydroxamic Acid Synthesis." ResearchGate.

- (Index skipped to m

- (Index skipped to m

- (Index skipped to m

-

Kurapati, et al. (2022). "Design, and synthesis of N‐benzyl Spiro‐piperidine hydroxamic acid‐based derivatives: HDAC inhibitory activity and drug‐likeness prediction." Journal of Heterocyclic Chemistry.

Sources

Troubleshooting & Optimization

Improving solubility of 1-Hydroxypiperidine-2-carboxamide in aqueous buffers

Technical Support Center: 1-Hydroxypiperidine-2-carboxamide Solubility Optimization

Executive Summary

Compound: 1-Hydroxypiperidine-2-carboxamide

Primary Challenge: High lattice energy due to intermolecular hydrogen bonding (N-OH

Module 1: The Solubility Landscape (pH & Ionization)

Q: Why does the compound dissolve in 0.1 M HCl but precipitate when I adjust to PBS (pH 7.4)?

A: You are encountering the "U-Shaped" solubility profile typical of hydroxylamines.

-

Mechanism:

-

Acidic pH (< 5.0): The ring nitrogen is protonated (

), creating a highly soluble cationic species. -

Basic pH (> 10.0): The hydroxyl group deprotonates (

), creating a soluble anionic species. -

Neutral pH (6.0 – 8.0): The molecule exists effectively as a neutral species. Without charge repulsion, the polar amide and hydroxyl groups stack efficiently in the crystal lattice, leading to precipitation.

-

Protocol: pH-Dependent Solubility Profiling

-

Prepare a 50 mM stock in pure DMSO .

-

Aliquot into three buffers:

-

Buffer A: Acetate Buffer (pH 4.5) → Expect High Solubility.

-

Buffer B: Phosphate Buffer (pH 7.4) → Expect Precipitation/Cloudiness.

-

Buffer C: Borate/Carbonate (pH 10.0) → Expect Moderate/High Solubility.

-

-

Corrective Action: If your assay tolerates it, lower the pH to 5.5 or use a solubility enhancer (Module 3) to maintain solubility at pH 7.4.

Module 2: Cosolvents & Excipients (Troubleshooting)

Q: I see "oiling out" or fine needles forming after 2 hours in aqueous media. What cosolvent system is compatible?

A: "Oiling out" suggests the compound is forming a supersaturated solution that separates into a chaotic liquid-crystalline phase before solidifying. You need a "dielectric bridge" to stabilize the neutral form in water.

Recommended Cosolvent Systems:

| Component | Recommended % (v/v) | Mechanism of Action | Biological Compatibility |

| DMSO | 1% – 5% | Disrupts H-bond lattice; high dipole moment. | High (Cell-based assays usually tolerate <0.5-1%) |

| PEG 400 | 10% – 20% | Steric stabilization; reduces water activity. | High (In vivo/In vitro) |

| Ethanol | < 10% | Lowers dielectric constant of bulk solvent. | Moderate (Evaporation risk) |

Workflow: The "Step-Down" Dilution Method Do not add solid powder directly to buffer.

-

Dissolve solid 1-Hydroxypiperidine-2-carboxamide in 100% DMSO to create a 100 mM Stock.

-

Add Tween-80 to the stock to reach a final concentration of 0.1% (prevents crystal nucleation).

-

Slowly add this mixture to your aqueous buffer while vortexing rapidly .

Module 3: Complexation (The "Gold Standard" for Neutral pH)

Q: I cannot use DMSO or acidic pH for my animal study. How do I dissolve it?

A: Use Cyclodextrins (CDs).[1] Piperidine rings fit perfectly into the hydrophobic cavity of Beta-Cyclodextrins. This hides the hydrophobic portion of the ring while the outer hydroxyls of the CD interact with water.

Preferred Agent: HP-

Protocol: Cyclodextrin Complexation

-

Prepare a 20% (w/v) HP-

-CD solution in water or saline. -

Add 1-Hydroxypiperidine-2-carboxamide in excess of the desired concentration.

-

Sonication: Sonicate for 30 minutes at room temperature. The energy helps the piperidine ring enter the CD cavity.

-

Equilibration: Shake at 200 RPM for 4 hours.

-

Filtration: Filter through a 0.22

m PVDF filter to remove uncomplexed solid. -

Result: You will likely achieve 5–10x higher solubility than in pure buffer.

Module 4: The "Hidden" Variable – Metal Chelation

Q: My solution turned a faint violet/brown color and precipitated. Is the compound degrading?

A: Likely not. The N-hydroxyamide motif is a chelator (structurally similar to siderophores). It strips trace Iron (Fe

The Fix:

-

Reagent Quality: Use only LC-MS grade water and buffers.

-

Chelating Agent: Add 0.5 mM EDTA or DTPA to your buffer before adding the compound. This sequesters trace metals, preventing them from interacting with your compound.

Visual Troubleshooting Guide

Figure 1: Decision tree for troubleshooting solubility issues based on visual cues and experimental constraints.

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

-

Rungrotmongkol, T., et al. (2024).[2] Enhancing solubility and stability of piperine using

-cyclodextrin derivatives. Journal of Biomolecular Structure and Dynamics. Link - Santos, M. A., et al. (2012). Hydroxypyridinone and hydroxypiperidone derivatives as siderophore mimics. Current Medicinal Chemistry.

-

PubChem Compound Summary. (2025). 1-Hydroxypiperidine.[3][4][5][6][7][8][9] National Library of Medicine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. 1-Hydroxypiperidine | C5H11NO | CID 20935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]

- 5. 115819-92-6|1-Hydroxypiperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. tlcstandards.com [tlcstandards.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Support Center: N-Hydroxypiperidine Oxidation Troubleshooting

Welcome to the Advanced Synthesis Support Module. Topic: Optimization of N-Hydroxypiperidine Oxidation to Nitroxyl Radicals (TEMPO derivatives) & Nitrones. Safety Warning: Nitroxyl radicals and their precursors are redox-active. Oxoammonium salts (over-oxidation products) are potent oxidants and can react violently with organic materials. Ensure all work is conducted in a fume hood with appropriate PPE.

Introduction: The Redox Balancing Act

As researchers, we often treat the oxidation of N-hydroxypiperidines (or their precursor amines) as a trivial step. However, low yields in this transformation are rarely due to "bad reagents" but rather a misunderstanding of the Nitroxide Redox Cycle .

You are likely targeting a stable Nitroxyl radical (N-O•) or a Nitrone (C=N-O) .[1][2] The challenge is that the N-hydroxy moiety (

This guide moves beyond basic recipes to the kinetic and thermodynamic controls required for high yields.

Module 1: Reaction Monitoring & Kinetics

"Is my reaction failing, or am I just not seeing the product?"

Q: Why does my TLC plate show a streak or multiple spots even when the reaction looks clean?

A: Silica gel is slightly acidic. Nitroxyl radicals are acid-sensitive and can disproportionate on the plate.

-

The Science: In the presence of acid (protons from silica), two nitroxide radicals disproportionate into one oxoammonium cation and one hydroxylamine.

-

The Fix:

-

Neutralize the Plate: Pre-run your TLC plate with 5% Triethylamine/Hexane before spotting your sample.

-

Switch Stationary Phase: Use Alumina (Basic or Neutral) plates for more accurate monitoring.

-

EPR Monitoring: If available, Electron Paramagnetic Resonance is the gold standard. A strong triplet signal confirms the radical.

-

Q: The reaction mixture turned bright orange/red. Is this good?

A: It depends on your target.

-

Targeting Nitroxide (TEMPO): Warning. A deep orange/red color often indicates the formation of Oxoammonium salts (

). You have over-oxidized the product. -

Targeting Nitrone: This may indicate side-reactions or ring opening.

-

The Fix: Quench immediately with a mild reductant like Sodium Ascorbate or simply add more precursor amine to consume the oxoammonium species via comproportionation:

Module 2: Oxidant Selection & Stoichiometry

"Did I choose the right weapon for the job?"

Q: I am using mCPBA, but my yield is inconsistent (30-50%). Why?

A: mCPBA is a strong, non-selective oxidant. It drives the reaction rapidly past the radical stage to the oxoammonium salt.

-

The Protocol Fix:

-

Switch to

/ -

Stoichiometry: Use exactly 1.0 - 1.2 equivalents of oxidant if targeting the radical. Excess leads to the salt.

-

Q: Can I use bleach (NaOCl)?

A: Only if you strictly control pH.

-

Risk: At pH < 10, HOCl is present, which is a potent oxygen transfer agent. It will generate the oxoammonium chloride rapidly.

-

Benefit: If you want the oxoammonium salt (e.g., for Bobbitt's salt synthesis), bleach is excellent. For the radical, it is too aggressive.

Visualizing the Pathway

The diagram below illustrates the "Danger Zone" of over-oxidation.

Figure 1: The oxidation landscape of piperidines. Note the reversible nature of the Radical/Oxoammonium step and the acid-catalyzed disproportionation loop.

Module 3: pH & Solvent Effects

"The Hidden Yield Killer"

Q: My reaction works in water but fails during workup.

A: This is the most common failure mode.

-

Acidic Workup: If you wash with HCl or even mild acid to remove starting amine, you trigger disproportionation (see Fig 1). You lose 50% of your yield instantly to the hydroxylamine and oxoammonium.

-

Water Solubility: Small nitroxides (like TEMPO or 4-OH-TEMPO) are surprisingly water-soluble.

-

The Fix:

-

Keep pH > 8: Maintain alkaline conditions during workup. Use saturated

or -

Salting Out: Saturate the aqueous phase with NaCl before extraction.

-

Solvent: Use Dichloromethane (DCM) or Chloroform; they extract nitroxides better than Ethyl Acetate.

-

Module 4: Experimental Protocols

Validated Methods for High Yields

Protocol A: The "Green" Standard (Tungstate Catalyzed)

Best for: Converting secondary amines or N-hydroxylamines to Nitroxides.

| Parameter | Specification | Notes |

| Substrate | 10 mmol Secondary Amine | Hindered amines (e.g., TMP) work best. |

| Catalyst | Essential for lattice oxygen transfer. | |

| Co-Catalyst | EDTA (optional) | Chelates trace metals that decompose |

| Oxidant | 30% | Add slowly to control exotherm. |

| Solvent | Methanol / Water (1:[3]1) | Homogeneous phase preferred. |

| Temp | 0°C | Keep cool during addition. |

Step-by-Step:

-

Dissolve amine (10 mmol) and

(0.5 mmol) in 20 mL MeOH/Water. -

Cool to 0°C.

-

Add

dropwise over 30 minutes. (Solution leads to yellow, then deep orange). -

Warm to RT and stir for 4-6 hours.

-

Workup: Dilute with brine. Extract 3x with DCM. Dry over

(Do NOT use acidic drying agents). Remove solvent in vacuo. -

Purification: Recrystallization from Hexane/Ether (if solid) or sublimation.

Protocol B: Troubleshooting Decision Tree

Figure 2: Diagnostic flowchart for yield recovery.

References

-

Rozantsev, E. G., & Neiman, M. B. (1964). Organic Radical Reactions Involving no Free Valence. Tetrahedron, 20(1), 131-137. Link

- Foundational text on the stability and synthesis of nitroxyl radicals.

-

Heydari, A., et al. (2009). Sodium Tungstate Catalyzed Oxidation of Secondary Amines to Nitrones with Hydrogen Peroxide.[3][4][5] Tetrahedron Letters, 50(39), 5488-5490. Link

- Defines the Tungstate protocol and conditions favoring nitrone vs. nitroxide.

-

Bobbitt, J. M., & Merbouh, N. (2006). Oxoammonium Salts.[6][7][8] Organic Reactions.[9][7][10] Link

- Authoritative review on the over-oxidation p

-

Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. Link

- Process chemistry perspective on handling TEMPO and yield optimiz

-

Ma, Y., et al. (2011). Acid-Promoted Disproportionation of Nitroxyl Radicals.[11][12] Journal of Organic Chemistry, 76(15), 6388–6393. Link

- Mechanistic proof of the acid-sensitivity of nitroxides during workup.

Sources

- 1. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]

- 2. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Tungstate catalysed oxidation of secondary amines with hydrogen peroxide. A novel transformation of secondary amines into nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

Ferric Chloride Colorimetric Test for Hydroxamic Acid Detection: A Technical Guide

Topic: Ferric Chloride Colorimetric Test for Hydroxamic Acid Detection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ferric chloride (

This guide objectively compares the

Part 1: Mechanistic Foundation

The utility of the ferric chloride test relies on the strong chelating ability of the hydroxamate functional group toward Iron(III). Unlike simple phenols which form transient blue/violet complexes, hydroxamic acids form stable, high-spin octahedral complexes with

The Chelation Chemistry

In acidic media, the hydroxamic acid acts as a bidentate ligand, coordinating to the ferric ion through the carbonyl oxygen and the deprotonated hydroxylamine oxygen.

-

Reaction Stoichiometry: Typically 1:1 (Red) in high acid, but can form 2:1 or 3:1 complexes at higher pH, shifting the

. -

Chromophore: The resulting complex exhibits a characteristic burgundy/red-violet color with a maximum absorbance (

) typically between 500–540 nm .

Mechanistic Pathway Diagram

Figure 1: Reaction pathway for the formation of the colored ferric hydroxamate complex.

Part 2: Comparative Analysis

While

Table 1: Performance Matrix

| Feature | Ferric Chloride Assay | HPLC-UV / LC-MS | CAS Assay (Chrome Azurol S) |

| Primary Utility | High-throughput screening (HTS), qualitative checks. | Quantification, impurity profiling, PK studies. | Universal siderophore detection (non-specific). |

| Limit of Detection (LOD) | ~10–50 | < 10 | ~1–5 |

| Specificity | Medium: Interferences from phenols and enols. | Excellent: Separates analytes by retention time. | Low: Detects any iron chelator (catechols, etc.). |

| Throughput | High (96/384-well plate compatible). | Low to Medium (Serial injection). | High. |

| Cost Per Sample | < $0.05 | > $5.00 (Columns, solvents, maintenance). | < $0.10 |

| Key Limitation | pH sensitive; color fades over time if not stabilized. | Requires method development and expensive hardware. | Toxic reagents (HDTMA), hard to quantify specific types. |

Decision Logic for Method Selection

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Part 3: Optimized Experimental Protocol

This protocol is adapted for a 96-well plate format , optimized for drug discovery applications (e.g., SAHA analogues) or microbial supernatant screening.

Reagents

-

Ferric Chloride Reagent: 5% (w/v)

in 0.1 M HCl.-

Note: The HCl prevents the precipitation of Iron(III) hydroxide and stabilizes the protonation state.

-

-

Standard: Suberoylanilide hydroxamic acid (SAHA) or Acetohydroxamic acid (AHA), dissolved in the same solvent as samples.

-

Solvent Blank: Buffer or media used for the samples.

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a stock solution of SAHA (10 mM) in DMSO or Methanol.

-

Create a serial dilution curve (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mM) in the assay buffer.

-

-

Sample Loading:

-

Pipette 100

of sample or standard into a clear, flat-bottom 96-well plate. -

Critical: If samples are highly colored (e.g., bacterial broth), include a "Sample Blank" (Sample + 0.1 M HCl without

) to subtract background absorbance.

-

-

Reaction Initiation:

-

Add 50

of the Ferric Chloride Reagent to each well. -

Mix immediately by tapping the plate or using a plate shaker for 30 seconds.

-

-

Incubation:

-

Incubate at room temperature for 5–10 minutes .

-

Note: The color forms rapidly but can fade if exposed to intense light or if the pH shifts.

-

-

Detection:

-

Measure absorbance at 535 nm (Acceptable range: 520–550 nm) using a microplate reader.

-

-

Data Processing:

-

Calculate

. -

Plot

vs. Concentration of Standard to generate a linear regression equation (

-

Part 4: Troubleshooting & Interferences (Self-Validation)

To ensure Trustworthiness in your data, you must control for false positives, a common pitfall of the

The Phenol Problem

Phenols and enols react with

-

differentiation: Hydroxamate complexes are generally stable in acidic media, whereas phenol complexes often dissociate or change color significantly when the pH is lowered further.

-

Validation Step: If a positive result is suspected to be a phenol, spike the sample with excess acid. If the color persists as burgundy, it is likely a hydroxamate.[2] If it turns yellow/pale, it may be a phenol.[1][3]

The "Lipmann-Tuttle" Distinction

Researchers often confuse the direct test with the indirect test.

-

Direct Test: Detects existing hydroxamic acids (as described above).

-

Indirect (Lipmann-Tuttle) Test: Detects esters or anhydrides by converting them to hydroxamic acids using hydroxylamine and strong base, followed by acidification and

addition. -

Warning: Do not use the Lipmann-Tuttle reagents (hydroxylamine/NaOH) if you are trying to measure free hydroxamic acid, as this will generate high background noise.

Sensitivity Limits

If the absorbance is < 0.1 AU for your expected concentration:

-

Increase the sample-to-reagent ratio (e.g., 150

sample : 25 -

Switch to the CAS Assay for higher sensitivity (though lower specificity).

References

-